molecular formula C9H13N3O3 B2767481 5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid CAS No. 2104763-08-6

5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid

Cat. No.: B2767481
CAS No.: 2104763-08-6
M. Wt: 211.221
InChI Key: YAFOCYSNXVLGOL-UHFFFAOYSA-N
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Description

5-Amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid is a chemical compound offered for research and development purposes. As a member of the 5-aminopyrazole-4-carboxylic acid family, it serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery . The structure incorporates a pyrazole ring that is typically coplanar with the amino and carboxylic acid substituents, a feature that can influence its molecular conformation and intermolecular interactions . The tetrahydropyran (oxan-4-yl) group attached to the pyrazole nitrogen is a distinctive structural feature that can enhance solubility and influence the molecule's pharmacokinetic properties. Compounds within this class are frequently investigated as ligands for biological targets and as core structures for the synthesis of more complex molecules with potential pharmacological activity. Pyrazole derivatives have been studied for a wide range of biological activities, including potential antiviral, antifungal, and anti-inflammatory effects, making them valuable templates in pharmaceutical research . In the solid state, analogous molecules are known to form stable crystal structures through a network of intramolecular and intermolecular hydrogen bonds, including the classic carboxylic acid dimer motif, which can be a relevant consideration for material scientists . This product is intended for research use by qualified professionals in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt and for its safe handling and use.

Properties

IUPAC Name

5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-8-7(9(13)14)5-11-12(8)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOCYSNXVLGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxolane derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or dioxolane rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-3-yl)-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituent at Position 1 Molecular Formula Hydrogen-Bonding Motifs Predicted CCS (Ų, [M+H]+) Key Applications/Notes
5-Amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid Oxan-4-yl C₉H₁₃N₃O₃ O–H···O (carboxylic acid), N–H···O (amide) ~146–156 (inferred) Drug development (e.g., sGC activators)
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid 4-Methoxyphenyl C₁₁H₁₁N₃O₃ O–H···O (carboxylic acid), N–H···O (amide) N/A Crystal engineering
5-Amino-1-(2-chlorophenyl)pyrazole-4-carboxylic acid 2-Chlorophenyl C₁₀H₈ClN₃O₂ O–H···O, Cl-mediated π-stacking N/A Pharmaceutical intermediates
5-Amino-1-methylpyrazole-4-carboxylic acid ethyl ester Methyl (esterified) C₇H₁₁N₃O₂ Ester carbonyl interactions N/A Synthetic precursor

Notes:

  • Hydrogen-Bonding : The oxan-4-yl derivative’s ether oxygen may participate in weaker C–H···O interactions compared to the strong O–H···O motifs seen in 4-methoxyphenyl analogs .
  • Solubility: The oxan-4-yl group likely enhances aqueous solubility relative to aryl-substituted derivatives due to its oxygen-rich, non-aromatic structure .
  • Collision Cross-Section (CCS) : Predicted CCS values for the methyl-substituted analog (146.4 Ų for [M+H]+) suggest moderate molecular rigidity, which may differ in the oxan-4-yl variant due to conformational flexibility .

Crystallographic and Supramolecular Behavior

  • 4-Methoxyphenyl Analog (): Crystallizes in monoclinic $ P2_1/n $ symmetry with dimeric O–H···O hydrogen bonds (D···A = 2.649 Å) and N–H···O interactions (D···A = 2.941 Å).
  • Ether oxygen atoms could form weak C–H···O interactions, as observed in related oxane-containing pharmaceuticals .

Biological Activity

5-Amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological evaluations, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a carboxylic acid, along with an oxane moiety. Its molecular formula is C9H12N4O3C_9H_{12}N_4O_3, and it has a molecular weight of approximately 224.22 g/mol. The structural configuration contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer pathways, particularly fibroblast growth factor receptors (FGFRs). This inhibition is critical as aberrant FGFR signaling is implicated in various cancers.
  • Receptor Binding : Preliminary studies suggest that the compound may interact with certain receptors, modulating signaling pathways that lead to cellular proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • FGFR Inhibition : A derivative of this compound demonstrated nanomolar activity against FGFRs, showing IC50 values of 46 nM for FGFR1, 41 nM for FGFR2, and 99 nM for FGFR3 in biochemical assays. This positions it as a promising candidate for further development as an anticancer agent targeting FGFR-mediated pathways .
  • Cell Proliferation Studies : In vitro studies revealed that the compound significantly suppressed the proliferation of various cancer cell lines, including lung (NCI-H520) and gastric (SNU-16, KATO III) cancer cells, with IC50 values ranging from 19 nM to 73 nM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assessments indicate efficacy against certain bacterial strains and fungi, suggesting its potential use in treating infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related pyrazole derivatives is useful:

Compound NameStructureBiological ActivityIC50 Values
5-Amino-1H-pyrazole-4-carboxamideStructurePan-FGFR inhibitor46 nM (FGFR1)
5-Amino-1-(phenyl)-1H-pyrazole-4-carboxylic acidStructureAntifungal, anti-inflammatoryVaries
5-Amino-N-(phenyl)-1H-pyrazol-4-yl derivativesN/ASelective p38 MAP kinase inhibitorsVaries

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

  • Case Study on Cancer Cell Lines : A study focused on the effects of pyrazole derivatives on various cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis in treated cells.
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy of 5-amino derivatives against common pathogens, revealing notable activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the established synthetic routes for 5-amino-1-(oxan-4-yl)pyrazole-4-carboxylic acid, and how do reaction conditions influence product purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones, followed by functional group modifications. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and hydrazine derivatives are reacted under reflux (80–100°C) in ethanol to form pyrazole esters. Subsequent hydrolysis with NaOH (2M, 12h, 60°C) yields the carboxylic acid derivative .
  • Oxan-4-yl Incorporation : The oxane (tetrahydropyran) ring is introduced via nucleophilic substitution or coupling reactions. For instance, reacting 5-aminopyrazole intermediates with 4-bromotetrahydropyran in DMF at 120°C for 24h achieves substitution at the N1 position .
    Critical Factors :
  • Purity Control : Use column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane (3:7) for ester intermediates. Final products may require recrystallization from ethanol/water (1:1) to achieve >95% purity .
  • Yield Optimization : Elevated temperatures (>100°C) improve cyclization efficiency but may degrade heat-sensitive intermediates. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (150K, Mo-Kα radiation) confirms bond lengths (e.g., C–C: 1.39–1.42 Å) and dihedral angles between the pyrazole and oxane rings. Data-to-parameter ratios >15 ensure structural reliability .
  • Spectroscopy :
    • IR : Carboxylic acid O–H stretch (2500–3300 cm⁻¹), pyrazole C=N (1600 cm⁻¹), and C=O (1700 cm⁻¹) .
    • NMR : ¹H NMR (DMSO-d6) shows pyrazole H5 (~δ 7.8 ppm), oxane H2/H6 (δ 3.5–4.0 ppm), and NH2 protons (δ 6.2 ppm, broad) .
      Validation : Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G(d,p)) to resolve ambiguities in tautomeric forms .

Advanced: How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Methodological Answer:

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (e.g., NH2 and COOH groups) .
  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Pyrazole-4-carboxylic acid derivatives exhibit binding affinity (ΔG ~−8.2 kcal/mol) via hydrogen bonding with catalytic lysine residues .
    Validation : Correlate computational binding scores with experimental IC50 values (e.g., enzyme inhibition assays) to refine predictive models .

Advanced: What strategies address contradictory data in biological activity studies of pyrazole-4-carboxylic acid derivatives?

Methodological Answer:
Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Br at C4) enhance antimicrobial activity (MIC ~12.5 µg/mL) but reduce solubility, complicating in vivo assays .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations. Use positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .
  • Purity Verification : Confirm compound integrity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out degradation products .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Keep in amber glass vials at 4°C under nitrogen to prevent oxidation. Label containers with GHS hazard codes (e.g., H315: Skin irritation) .
  • Disposal : Neutralize acidic waste with NaHCO3 before disposal in approved biohazard containers .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ (5 mol%) for coupling reactions; yields increase from 45% to 72% when using K3PO4 as a base in DMF .
  • Solvent Effects : Switch from ethanol (polar protic) to THF (aprotic) to reduce ester hydrolysis side reactions during cyclocondensation .
  • Microwave Synthesis : Reduce reaction time from 24h to 30min at 150°C, achieving 85% yield with controlled pressure (20 psi) .

Advanced: What analytical techniques resolve tautomerism in 5-aminopyrazole derivatives?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) in DMSO-d6. Decoupling of NH2 signals at higher temperatures confirms tautomeric equilibrium .
  • X-ray Photoelectron Spectroscopy (XPS) : N1s binding energies differentiate amine (399.5 eV) and imine (398.2 eV) forms .

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